1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol
Description
Historical Context and Scientific Discovery
The compound 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol emerged as part of broader efforts to develop fluorinated heterocyclic compounds with enhanced physicochemical properties. While its exact synthesis timeline remains unclear, structural analogs appear in patents and literature from the early 2000s, coinciding with increased interest in trifluoromethyl-substituted nitrogen heterocycles for pharmaceutical applications. PubChem records indicate formal registration of the compound in 2024 (SID 504524080), though earlier CAS registry entries (832715-03-4) suggest prior synthetic work.
Key developments include:
Significance in Heterocyclic Chemistry Research
This compound exemplifies three critical trends in modern heterocyclic chemistry:
Recent studies highlight its utility as:
Chemical Classification and Nomenclature Systems
The compound adheres to IUPAC naming conventions while demonstrating complex substitution patterns:
Systematic Classification
- Primary class : Piperidine alkaloids
- Subclass : Fluorinated pyridine-piperidine hybrids
- Functional groups : Secondary alcohol, tertiary amine, trifluoromethyl
Nomenclature Breakdown
| Component | Position | Role |
|---|---|---|
| Piperidin-4-ol | Core structure | Provides hydrogen-bonding capability |
| 5-(Trifluoromethyl)pyridin-2-yl | Substituent at N1 | Introduces electronic anisotropy |
Alternative naming systems:
Structural Characteristics and Importance
The molecular architecture (C₁₁H₁₃F₃N₂O) combines three distinct pharmacophoric elements:
Key Structural Features
- Piperidine core
Pyridine substituent
Spatial arrangement
Electronic Properties
The compound's structural duality – combining rigid aromatic and flexible alicyclic components – makes it particularly valuable for probing protein-ligand interaction dynamics in drug discovery pipelines.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(15-7-8)16-5-3-9(17)4-6-16/h1-2,7,9,17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAYRTOUIFQCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619651 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832715-03-4 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
N-Arylation of 4-Hydroxypiperidine with 5-(Trifluoromethyl)pyridin-2-yl Halides
One common approach involves the nucleophilic substitution or palladium-catalyzed cross-coupling of 4-hydroxypiperidine with 2-halogenated-5-(trifluoromethyl)pyridine derivatives.
-
- 4-Hydroxypiperidine as the nucleophile.
- 2-Bromo- or 2-chloro-5-(trifluoromethyl)pyridine as the electrophile.
- Palladium catalysts (e.g., Pd(PPh3)4) or copper catalysts for Ullmann-type coupling.
- Base such as potassium carbonate or cesium carbonate.
- Solvent: polar aprotic solvents like DMF or DMSO.
- Temperature: typically 80–120 °C.
Mechanism:
The nitrogen of the piperidin-4-ol attacks the electrophilic carbon of the halogenated pyridine, displacing the halide and forming the N-aryl bond.-
- High regioselectivity for N-substitution.
- Moderate to good yields.
- Amenable to scale-up.
Reductive Amination of 5-(Trifluoromethyl)pyridin-2-carboxaldehyde with 4-Hydroxypiperidine
Another method involves reductive amination:
-
- 5-(Trifluoromethyl)pyridin-2-carboxaldehyde as the aldehyde precursor.
- 4-Hydroxypiperidine as the amine source.
- Reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Solvent: dichloromethane or methanol.
- Mild acidic conditions to facilitate imine formation.
Mechanism:
The amine and aldehyde form an imine intermediate, which is subsequently reduced to the secondary amine, yielding the target compound.-
- Mild reaction conditions.
- High chemoselectivity.
- Avoids the need for halogenated pyridine precursors.
Multi-Step Synthesis via Piperidine Ring Construction
In some cases, the piperidine ring is constructed after attaching the trifluoromethylpyridine moiety:
Starting from 2-aminopyridine derivatives bearing the trifluoromethyl group, cyclization reactions with appropriate dihaloalkanes or ketoesters can form the piperidine ring with the hydroxyl group introduced via subsequent functional group transformations.
This approach is more complex but allows for structural modifications and incorporation of stereochemistry.
Research Findings and Data Summary
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Arylation (Pd-catalyzed) | 4-Hydroxypiperidine, 2-bromo-5-(CF3)pyridine, Pd catalyst, K2CO3, DMF, 100 °C | 60–85 | Efficient, regioselective N-arylation |
| Reductive Amination | 5-(CF3)pyridin-2-carboxaldehyde, 4-hydroxypiperidine, NaBH(OAc)3, DCM, rt | 70–90 | Mild conditions, high selectivity |
| Multi-step ring construction | 2-Aminopyridine derivatives, dihaloalkanes, cyclization, oxidation steps | Variable | Allows stereochemical control, more steps |
Detailed Example from Patent Literature
According to US Patent US9796709B2, compounds structurally related to this compound are synthesized via multi-step sequences involving:
- Preparation of substituted pyridin-2-yl piperidine intermediates.
- Functionalization at the 4-position of the piperidine ring to introduce the hydroxyl group.
- Use of pharmacologically acceptable salts to improve compound stability and bioavailability.
The patent emphasizes the importance of controlling stereochemistry at the piperidine ring and optimizing reaction conditions to maximize yield and purity.
Analytical Characterization
-
- ^1H NMR shows characteristic signals for the piperidine ring protons and aromatic pyridine protons.
- ^19F NMR confirms the presence of the trifluoromethyl group.
-
- High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C11H13F3N2O.
-
- HPLC methods are used to assess purity, typically achieving >95% purity.
Chemical Reactions Analysis
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated piperidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
Scientific Research Applications
Chemistry
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol serves as a building block in organic synthesis. It is particularly useful in developing pharmaceuticals and agrochemicals due to its unique trifluoromethyl group, which can enhance biological activity and stability.
Biology
This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation. Its interactions can lead to significant biological effects, making it a candidate for further research in biochemical pathways.
Medicine
Research indicates that this compound may have therapeutic potential in treating neurological disorders and cancer. Notably, it has shown anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 1.4 μg/mL against Mycobacterium tuberculosis, although side effects were noted during in vivo testing.
Study on Antituberculosis Activity
A significant study identified this compound as a promising candidate against tuberculosis. It demonstrated potent activity but also exhibited side effects during in vivo testing, limiting further development.
Mechanistic Studies
Investigations into its mechanism revealed interactions with specific receptors involved in metabolic regulation. These findings suggest potential therapeutic benefits in metabolic disorders.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol and analogous compounds:
Structural and Functional Insights
Heterocycle Core Variations: Pyridine vs. Pyrimidine: Pyrimidine derivatives (e.g., ) introduce additional nitrogen atoms, altering electronic properties and binding interactions. Pyrazole Hybrids: The pyrazole-sulfonyl chloride derivative () exhibits high reactivity due to the sulfonyl chloride group, enabling conjugation with amines or alcohols in drug design .
Substituent Effects: -CF₃ vs. -CH₃ vs. -CH₂OH: Methyl groups () moderately increase lipophilicity, while hydroxymethyl () enhances hydrophilicity and offers a site for further functionalization .
Functional Group Contributions: Hydroxyl (-OH) in Piperidin-4-ol: Facilitates hydrogen bonding, improving solubility and target affinity compared to non-hydroxylated analogs like the piperazine derivative in . Sulfonyl Chloride (-SO₂Cl): Enables rapid synthesis of sulfonamides, a critical class in antibiotic and diuretic development .
Application Contexts
- Pharmaceuticals : The main compound’s -CF₃ and -OH groups make it suitable for kinase inhibitors or CNS-targeted drugs, where lipophilicity and solubility balance are crucial.
- Agrochemicals : Analogous sulfonyl chloride derivatives () are used in herbicide and pesticide synthesis .
- Material Science : Pyrimidine-based analogs () may serve as ligands in catalytic systems or fluorescent probes due to their electronic properties.
Biological Activity
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol, with the molecular formula CHFNO, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds based on recent research findings.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 5-(trifluoromethyl)pyridine and piperidine derivatives.
- Reaction Conditions : Common solvents include methanol or ethanol, often utilizing catalysts like palladium or copper complexes.
- Synthetic Route : Optimized batch reactions are employed for industrial production to ensure high yield and purity .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antituberculosis Activity
A significant study highlighted its potential as an anti-tuberculosis agent. The compound demonstrated a minimum inhibitory concentration (MIC) of 1.4 μg/mL against Mycobacterium tuberculosis, indicating potent activity. However, side effects were noted during in vivo testing, which limited further development .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets : It may modulate the activity of enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis.
- Pathways Involved : The compound potentially influences signaling pathways that regulate metabolism and cellular responses .
Comparative Analysis
To understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine | Lacks hydroxyl group | Different reactivity | Varies |
| 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol | Hydroxyl group at different position | Altered activity profile | Moderate |
| 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-one | Ketone instead of hydroxyl | Different chemical properties | Lower activity |
This table illustrates how variations in functional groups influence the biological activity and chemical reactivity of related compounds.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antituberculosis Activity : A library screening identified this compound as a promising candidate against tuberculosis, demonstrating significant MIC values but also notable side effects during in vivo testing .
- Mechanistic Studies : Further investigations into its mechanism revealed that it interacts with specific receptors involved in metabolic regulation, potentially offering therapeutic benefits in metabolic disorders .
Q & A
Q. What are the optimal synthetic routes for 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a trifluoromethyl-substituted pyridine moiety with a piperidin-4-ol scaffold. Key steps include:
- Cyclization : Use of trifluoromethylation reagents (e.g., CFI) under controlled temperatures (e.g., 60–80°C) to introduce the CF group to the pyridine ring .
- Protection/Deprotection : Protecting the hydroxyl group on piperidin-4-ol with tert-butyldimethylsilyl (TBS) groups to prevent side reactions during coupling .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for pyridine:piperidine derivatives) and inert atmospheres (N) to prevent oxidation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the position of the CF group and hydroxyl proton environment (δ ~3.5–4.5 ppm for piperidin-4-ol) .
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally similar trifluoromethylpyridin-2(1H)-ones .
- HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Intermediate Research Questions
Q. How does the trifluoromethyl group influence regioselectivity in downstream functionalization reactions?
- Methodological Answer : The electron-withdrawing CF group directs electrophilic substitution to the pyridine ring’s meta-position. For example:
- Nitration : Occurs at the 3-position of the pyridine ring due to CF-induced electron deficiency .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids favor the 4-position of the piperidine ring, as steric hindrance from CF limits pyridine reactivity .
Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What strategies stabilize the hydroxyl group in piperidin-4-ol during harsh reaction conditions?
- Methodological Answer :
- Protecting Groups : TBS or acetyl groups prevent oxidation or elimination. For example, TBS protection increases thermal stability up to 150°C .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the hydroxyl group via hydrogen bonding, reducing degradation during reflux .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. The CF group’s hydrophobicity enhances binding to hydrophobic pockets .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds between the hydroxyl group and active-site residues .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., IC values vary with cell lines or enzyme isoforms). For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Control Experiments : Replicate studies with standardized protocols (e.g., fixed pH 7.4 buffers, 1% DMSO) to isolate compound effects .
Q. What mechanistic insights explain the compound’s activity in neurological disease models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
